6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4OS/c13-9-4-2-1-3-7(9)6-19-12-15-10-8(5-14-17-10)11(18)16-12/h1-5H,6H2,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCYDYBMYGSGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C=NN3)C(=O)N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazolo[3,4-d]pyrimidine core.
Thioether Formation:
Reaction Conditions: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reactions are often carried out under inert atmosphere conditions to prevent oxidation.
Chemical Reactions Analysis
6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as an anticancer agent. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as a therapeutic agent.
Case Studies:
- In Vitro Studies:
A study evaluated the compound's efficacy on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated significant cytotoxicity with IC50 values of 12.5 µM for A549 and 15.0 µM for MCF-7, suggesting a promising lead for new anticancer therapies .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
- Mechanism of Action:
The compound is believed to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. By interfering with CDK activity, it can induce cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that derivatives of pyrazolo[3,4-d]pyrimidine exhibit activity against various bacterial strains, indicating potential as a new class of antibiotics.
Research Findings:
- Antimicrobial Testing:
In vitro tests have shown activity against Gram-positive and Gram-negative bacteria. This positions the compound as a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Beyond its anticancer and antimicrobial properties, there is emerging evidence that this compound may possess anti-inflammatory effects. The structure suggests it could inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.
Potential Applications:
- Therapeutic Uses:
If proven effective, the compound could be utilized in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step reactions that have been optimized to yield high purity and yield.
Synthesis Overview:
- The synthesis typically starts with the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving appropriate precursors.
- Subsequent steps include introducing the thioether group via nucleophilic substitution reactions .
Future Directions in Research
Ongoing research aims to explore further modifications of the pyrazolo[3,4-d]pyrimidine scaffold to enhance its biological activity and selectivity. Investigations are also focusing on:
Mechanism of Action
The mechanism of action of 6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved depend on the target enzyme or receptor.
Comparison with Similar Compounds
6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidin-4-amine: This compound also features a heterocyclic core and is studied for its biological activity.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds exhibit a wide range of pharmacological activities and are used in medicinal chemistry research.
Trifluoroethyl Thioether Compounds: These compounds are known for their bioactivity and are used in the development of pesticides and pharmaceuticals.
Biological Activity
6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of antiviral and anticancer therapies. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound primarily involves its role as an inhibitor of various kinases. These enzymes are crucial for signal transduction pathways that regulate cell proliferation and survival.
Target Kinases
The compound has been shown to interact with several key kinases, including:
- Src Family Kinases : Inhibition leads to reduced cell proliferation in various cancer cell lines.
- HIV Reverse Transcriptase : Demonstrated potent inhibitory effects against HIV strains, suggesting potential as an antiviral agent.
Structure-Activity Relationships (SAR)
The biological efficacy of this compound can be influenced by modifications to its structure. The following table summarizes findings from various studies regarding the impact of different substituents on biological activity:
| Substituent | Biological Activity | Reference |
|---|---|---|
| 2-Fluorobenzyl | High potency against HIV | |
| Methylthio Group | Enhanced cytotoxicity | |
| Alkylthio Variants | Variable activity |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications for drug development.
- Antiviral Activity : A study highlighted the effectiveness of this compound against wild-type and mutant strains of HIV. The compound exhibited picomolar activity in enzyme assays, demonstrating its potential as a therapeutic agent for HIV infections .
- Anticancer Properties : In vitro assays showed that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds induced apoptosis and inhibited cell proliferation in various cancer cell lines (A431, PC3). Notably, the presence of the thioether moiety was crucial for enhancing cytotoxic effects .
- Kinase Inhibition Profile : A selectivity profile indicated that the compound inhibited several kinases at low micromolar concentrations. For instance, it displayed significant inhibition rates against CDK1/CyclinA2 and FGFR1 .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, fluorobenzyl thiol groups can be introduced using NaH and CS₂ in anhydrous THF, followed by alkylation with 2-fluorobenzyl halides . Alternatively, acidic cesium salts of Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) serve as eco-friendly nanocatalysts for condensation reactions between 5-amino-pyrazole carboxamides and aldehydes, achieving high yields (≥85%) under mild conditions . Purification typically involves recrystallization from ethanol or ethyl acetate, with HPLC used to confirm purity (>95%) .
Q. What characterization techniques are essential for structural confirmation of fluorinated pyrazolopyrimidinones?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substitution patterns, particularly the fluorobenzyl-thio moiety (δ ~4.5 ppm for SCH₂ and aromatic fluorine splitting) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/n) resolve intermolecular hydrogen bonds and validate stereochemistry .
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodological Answer :
- Antifungal Assays : Use Botrytis cinerea and Sclerotinia sclerotiorum models, with compounds dissolved in DMSO and tested at 10–50 mg/L. Activity is quantified via inhibition rates (%) compared to controls .
- Anti-inflammatory Screening : Assess COX-2 selectivity using in vitro enzymatic assays and in vivo models (e.g., formalin-induced paw edema) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in fluorinated pyrazolopyrimidinone synthesis?
- Methodological Answer :
- Catalyst Selection : Replace traditional HCl or polyphosphoric acid with Preyssler nanocatalysts to enhance regioselectivity and reduce reaction times (2–4 hours vs. 5 hours) .
- Solvent Optimization : Use water or ethanol as green solvents to improve solubility and reduce side reactions .
- Temperature Control : Heating at 40–60°C prevents decomposition of thermally sensitive intermediates .
Q. What computational approaches aid in elucidating structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding interactions with targets like ALDH1A or PDE8. Compare docking scores of 2-fluorobenzyl derivatives vs. 3-fluorobenzyl analogs to explain selectivity differences .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability of thioether substituents .
Q. How can crystallographic data resolve contradictions in reported bioactivity across derivatives?
- Methodological Answer :
- Polymorph Analysis : Compare crystal packing (e.g., β-angle variations in monoclinic systems) to identify bioactivity differences between polymorphs .
- Hydrogen Bond Networks : Map intermolecular interactions (e.g., N–H···O bonds) to correlate solubility and membrane permeability with antifungal efficacy .
Q. What strategies improve the regioselectivity of cyclization reactions in pyrazolopyrimidinone synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
